molecular formula C9H6OS3 B1665610 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione CAS No. 18274-81-2

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Cat. No. B1665610
CAS RN: 18274-81-2
M. Wt: 226.3 g/mol
InChI Key: IWBBKLMHAILHAR-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. It may also include information on the compound’s appearance and odor.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and purity levels of the synthesized compound.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Synthesis and Structural Insights

  • Microwave-Assisted Synthesis : A convenient method for the rapid synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) using microwave irradiation has been developed. This method improves yield and reduces reaction time compared to conventional methods, highlighting its efficiency and potential for large-scale production (Pournara, Heropoulos, & Koufaki, 2017).

  • Structural Elucidation : The structures of two isomers of phenyl-3H-1,2-dithiole-3-thione have been reported, providing insights into the molecular parameters and stereochemistry of compounds containing this structural unit (Wei, 1986).

Applications in Materials Science

  • Copper Corrosion Inhibition : Studies have shown that 5-(4-methoxyphenyl)-3h-1,2-dithiole-3-thione is a high-efficiency inhibitor for copper corrosion in sulfuric acid. This application is significant in materials science, particularly in protecting metal surfaces (Zhang, Zhang, & Tao, 2018).

Biological and Medical Research

  • Chemopreventive Properties : Research on prodrug micelles carrying 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione reveals its potential in cancer therapy and prevention. The ability to modulate the release rate of this compound opens up possibilities for its use in targeted cancer treatments (Hasegawa, Tateishi, Uyama, & van der Vlies, 2015).

  • Antibacterial Activity : Synthesis and evaluation of novel derivatives of dithiole-thiones, including compounds structurally related to 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, have shown promising antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal procedures.


Future Directions

This involves discussing potential future research directions, such as studying the compound’s potential uses and improving its synthesis methods.


properties

IUPAC Name

5-(4-hydroxyphenyl)dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBBKLMHAILHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939623, DTXSID00901548
Record name 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

CAS RN

18274-81-2
Record name Desmethylanethol trithione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
L Shao, Y Bai, Q Wang, Z Chen, Y Xie, X Bian - Bioorganic & Medicinal …, 2019 - Elsevier
Six novel target compounds 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT) based fibrates were synthesized and evaluated. All the synthesized compounds were preliminarily …
Number of citations: 4 www.sciencedirect.com
ZZ Chen, YD Xie, LH Shao, QT Wang, YH Xu… - Bioorganic & Medicinal …, 2018 - Elsevier
Hypolipidemic effects of the newly synthesized 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione-based fibrates were evaluated in Triton WR-1339 and high-fat diet (HFD)-induced …
Number of citations: 10 www.sciencedirect.com
M Wang, B Sun, T Ye, Y Wang, Y Hou, S Wang… - Bioorganic & Medicinal …, 2023 - Elsevier
27 novel 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A were designed and synthesized to make them more conducive to the cancer treatment. The …
Number of citations: 3 www.sciencedirect.com
MS Bhatia, AS Sherikar… - Current Enzyme …, 2018 - ingentaconnect.com
Introduction: 3-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl 4-[(1E)-3-oxo-3-phenylprop-1-en-1- yl]benzoate and their analogues were synthesized on the basis of Claisen-Schmidt condensation …
Number of citations: 3 www.ingentaconnect.com
SA Popov, LM Kornaukhova, AV Shpatov… - Chemistry of Natural …, 2016 - Springer
S donors and exhibit marked antioxidant activity (free-radical binding, lipid peroxidation inhibition)[2]. Desmethylanethol trithione (1b, ADTOH) is a known ADT metabolite and is used as …
Number of citations: 2 link.springer.com
ISF Melo, VP Ziviani, BCM Barbosa… - European Journal of …, 2023 - Elsevier
Hydrogen sulfide (H 2 S) is a gaseous mediator that modulates several physiological and pathological processes. Phthalimide analogues, substances that have the phthalimide ring in …
Number of citations: 3 www.sciencedirect.com
E Perrino, G Cappelletti, V Tazzari, E Giavini… - Bioorganic & Medicinal …, 2008 - Elsevier
One dithiolthione and two new methanethiosulfonate derivatives of valproic acid (VPA) were synthesized and tested in vitro as histone deacetylase (HDAC) inhibitors. The new …
Number of citations: 65 www.sciencedirect.com
TC Braga, ICG de Jesus, KV Soares… - New Journal of …, 2021 - pubs.rsc.org
A new alleged monastrol-H2S releasing hybrid, named MADTOH, was designed based on the structure of monastrol (M) and 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADTOH) …
Number of citations: 5 pubs.rsc.org
S Wen, C Cao, J Ge, W Yang, Y Wang, Y Mou - Molecules, 2022 - mdpi.com
H 2 S is an endogenous gas signaling molecule and its multiple biological effects have been demonstrated. The abnormal level of H 2 S is closely related to the occurrence and …
Number of citations: 2 www.mdpi.com
D Giustarini, P Del Soldato, A Sparatore… - Free Radical Biology and …, 2010 - Elsevier
The H 2 S-releasing aspirin (ACS14) containing a dithiolethione moiety has been demonstrated to maintain the thromboxane-suppressing activity of the parent compound, but it seems …
Number of citations: 72 www.sciencedirect.com

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